(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-20-13-6-4-12(5-7-13)15(18)11-17-16(19)9-8-14-3-2-10-21-14/h2-10,15,18H,11H2,1H3,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOHZKMTFOQLJF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its specific functional groups, which contribute to its biological activity. The presence of a thiophene ring and a hydroxyl group are notable features that may influence its pharmacological properties.
Research indicates that compounds similar to (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide often exhibit anti-cancer properties through various mechanisms:
- Apoptosis Induction : Many derivatives have been shown to enhance apoptotic pathways by modulating the expression of key proteins involved in cell survival and death, such as Bcl-2 and Bax .
- Inhibition of Anti-apoptotic Proteins : Compounds in this class can inhibit the expression of proteins that prevent apoptosis, leading to increased cancer cell death .
Biological Activity Data
The biological activity of (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects compared to known standards.
| Cell Line | IC50 (µg/mL) | Comparison with Control |
|---|---|---|
| H460 | 193.93 | Better than 5-fluorouracil |
| A549 | 208.58 | Comparable to control |
| HT-29 | 238.14 | Moderate activity |
| SMMC-7721 | 269.00 | Moderate activity |
Case Studies
- Cytotoxic Effects : In studies involving the A549 lung cancer cell line, (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide demonstrated significant cytotoxicity with an IC50 value lower than that of several conventional chemotherapeutics .
- Gene Expression Modulation : Research has shown that treatment with this compound can lead to altered expression levels of apoptotic genes (e.g., Bax and p53), suggesting it may enhance apoptotic signaling pathways in cancer cells .
Additional Biological Activities
Beyond anti-cancer properties, compounds structurally related to (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide have exhibited:
- Antimicrobial Activity : Certain derivatives have demonstrated bactericidal effects against various pathogens.
- Anti-inflammatory Effects : Compounds in this category also show potential in reducing inflammation markers in vitro.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Variations and Properties
*LogP estimated using fragment-based methods (e.g., methylthio ≈ +0.5, hydroxyl ≈ -0.6).
Key Observations:
- Electronic Effects : The thiophen-2-yl group’s electron-rich nature contrasts with nitro () or sulfonyl () substituents, which are electron-withdrawing. This impacts charge distribution and binding to biological targets.
- Thermal Stability : Sulfonyl-containing analogs () exhibit higher melting points (~200°C) due to stronger intermolecular forces, whereas hydroxylated derivatives () may have lower melting points.
Spectral Comparisons
Table 2: NMR and MS Data Highlights
Key Observations:
- The methylthio group in the target compound produces a distinct singlet at δ 2.5 ppm in ¹H NMR, absent in hydroxylated analogs.
- Thiophen-2-yl protons resonate in the aromatic region (δ 7.2–7.5 ppm), similar to furan or phenyl analogs but with coupling patterns unique to the thiophene ring .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Michael addition or amide coupling strategy. For example, acrylamide derivatives are often prepared by reacting α,β-unsaturated carboxylic acids with amines in the presence of coupling agents like EDCI in DMF under ice-cooling conditions . Solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and purification via column chromatography are critical for yield optimization. Monitoring reaction progress using TLC and ensuring anhydrous conditions can improve efficiency .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the (methylthio)phenyl group (δ ~2.5 ppm for SCH3), thiophene protons (δ 6.5–7.5 ppm), and acrylamide carbonyl (δ ~165 ppm) .
- HRMS : Confirm molecular ion [M+H]+ and isotopic patterns for sulfur and chlorine (if present) .
- IR : Validate amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Q. How should researchers handle stability and storage of this compound to ensure reproducibility?
- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the methylthio group. Avoid exposure to moisture and light, as acrylamides are prone to hydrolysis and photodegradation. Conduct periodic NMR or HPLC analysis to monitor stability .
Advanced Research Questions
Q. What computational methods can predict the electronic properties and reactivity of this acrylamide derivative?
- Methodological Answer : Density functional theory (DFT) using functionals like B3LYP/6-31G* can model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for density-functional calculations, is useful for predicting interaction sites (e.g., sulfur atoms in thiophene/methylthio groups) . Molecular dynamics simulations can further assess solvation effects .
Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved in pharmacological studies?
- Methodological Answer :
- Dose-Response Assays : Perform in vitro nitric oxide scavenging (for antioxidant activity) and MTT assays (for cytotoxicity) across a concentration gradient (e.g., 1–100 µM) to identify therapeutic windows .
- Mechanistic Studies : Use ROS detection probes (e.g., DCFH-DA) and apoptosis markers (Annexin V/PI) to differentiate antioxidant and pro-apoptotic pathways .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism. Replace the methylthio group with a sulfone to enhance resistance to CYP450 enzymes .
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
